4-Bromo-2-chloro-3-fluorobenzoic acid
Overview
Description
4-Bromo-2-chloro-3-fluorobenzoic acid is a halogen-substituted benzoic acid . It has a CAS Number of 1807036-03-8 and a molecular weight of 253.45 . It is a solid powder at ambient temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-chloro-3-fluorobenzoic acid is 1S/C7H3BrClFO2/c8-4-2-1-3 (7 (11)12)5 (9)6 (4)10/h1-2H, (H,11,12) and the InChI key is KRZOBVQVWLVGOG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-2-chloro-3-fluorobenzoic acid is a solid powder at ambient temperature .Scientific Research Applications
Synthesis of Biaryl Intermediates
4-Bromo-2-chloro-3-fluorobenzoic acid can be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
Starting Reagent for Furosemide Synthesis
This compound can serve as a starting reagent for the synthesis of furosemide , a medication used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.
Synthesis of 4′-Chloro-2′-Fluoroacetophenone
4-Bromo-2-chloro-3-fluorobenzoic acid can be used in the synthesis of 4′-chloro-2′-fluoroacetophenone , a compound that can be used in various chemical reactions.
Preparation of Novel Herbicidal Isoxazolecarboxamides
This compound can be used in the preparation of novel herbicidal isoxazolecarboxamides , which can be used to control the growth of unwanted plants.
Preparation of Potential Liquid Crystals
4-Bromo-2-chloro-3-fluorobenzoic acid can be used in the preparation of potential liquid crystals . Liquid crystals are used in a wide range of applications, including displays, sensors, and optical devices.
Pharmaceutical Research
Due to its unique structure, 4-Bromo-2-chloro-3-fluorobenzoic acid can be used in pharmaceutical research for the development of new drugs .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like sterol 14α-demethylase (cyp51), which plays a key role in the biosynthesis of ergosterol, an essential component of the cell membranes of pathogenic organisms .
Mode of Action
It’s known that halogen-substituted benzoic acids can participate in various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially disrupting their normal function.
Biochemical Pathways
It may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This suggests that it could potentially interfere with biochemical pathways involving these intermediates.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it could readily cross biological membranes .
Result of Action
Given its potential to participate in various chemical reactions and its use in the synthesis of biaryl intermediates , it could potentially disrupt normal cellular functions by altering the structure and function of target molecules.
Action Environment
It’s known that the compound should be stored in a dry environment at 2-8°c . This suggests that temperature and humidity could potentially affect its stability and efficacy.
properties
IUPAC Name |
4-bromo-2-chloro-3-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZOBVQVWLVGOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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